

Application Note: Stereoselective Synthesis of (1S,2R)-N,2-Dimethylcyclohexan-1-amine

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Compound of Interest

Compound Name: (1S,2R)-N,2-dimethylcyclohexan-1-amine

Cat. No.: B8186400

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Executive Summary

The target molecule, **(1S,2R)-N,2-dimethylcyclohexan-1-amine**, is a chiral secondary amine featuring a cis-1,2-disubstitution pattern. This structural motif is a critical pharmacophore in various CNS-active agents and serves as a chiral ligand in asymmetric catalysis.

Synthesizing this specific stereoisomer from racemic 2-methylcyclohexanone presents two primary challenges:

- **Diastereocontrol:** Controlling the reduction of the intermediate iminium ion to favor the cis (1,2-syn) isomer over the thermodynamically more stable trans isomer.
- **Enantiocontrol:** Isolating the (1S,2R) enantiomer from the racemic cis-mixture.

This guide details a robust Reductive Amination – Resolution Protocol. We utilize a Titanium(IV)-mediated reductive amination to maximize diastereoselectivity, followed by a classical resolution step using a chiral tartaric acid derivative to yield the enantiopure product.

Chemical Strategy & Mechanism[1][2][3]

Retrosynthetic Analysis

The synthesis relies on the reductive amination of 2-methylcyclohexanone with methylamine. The stereochemical outcome is dictated by the approach of the hydride reducing agent to the intermediate iminium species.

- Thermodynamic Control: Small hydride donors (e.g., NaBH_4) often attack from the axial direction, leading to the equatorial amine (trans-isomer).
- Kinetic Control (Desired): Bulky reducing agents or specific catalytic hydrogenation conditions favor attack from the less hindered face. However, for 2-substituted cyclohexanones, the "small" hydride $\text{NaBH}(\text{OAc})_3$ in the presence of acetic acid often favors the cis-isomer via a reactant-like transition state where the hydride is delivered to the face opposite the 2-methyl group.

Reaction Pathway Visualization

The following diagram outlines the reaction flow from the racemic ketone to the resolved chiral amine.



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Caption: Workflow for the chemo-enzymatic synthesis of **(1S,2R)-N,2-dimethylcyclohexan-1-amine**.

Experimental Protocol

Materials & Reagents

Reagent	Role	Equiv.	Notes
2-Methylcyclohexanone	Starting Material	1.0	Racemic, >98% purity
Methylamine (2M in THF)	Amine Source	1.2	Anhydrous preferred
Titanium(IV) isopropoxide	Lewis Acid / Dehydrating	1.25	Essential for imine conversion
Sodium Triacetoxyborohydride	Reducing Agent	1.5	STAB; Mild, selective
(+)-Di-p-toluoyl-D-tartaric acid	Resolving Agent	1.0	For enantioseparation
Dichloromethane (DCM)	Solvent	-	Anhydrous

Step 1: Diastereoselective Reductive Amination

This step converts the ketone to the racemic cis-amine. The use of $\text{Ti}(\text{OiPr})_4$ ensures complete formation of the imine prior to reduction, preventing alcohol byproducts.

- Imine Formation:
 - Charge a flame-dried 500 mL round-bottom flask with 2-methylcyclohexanone (11.2 g, 100 mmol) and anhydrous THF (100 mL).
 - Under nitrogen atmosphere, add Titanium(IV) isopropoxide (35.5 g, 125 mmol) followed by Methylamine (2.0 M in THF, 60 mL, 120 mmol).
 - Stir the mixture at ambient temperature for 6–8 hours. The solution will turn slightly yellow/hazy as the titanium-amine complex forms. Note: $\text{Ti}(\text{OiPr})_4$ acts as a water scavenger, driving the equilibrium forward.
- Reduction:
 - Dilute the reaction mixture with absolute ethanol (50 mL).

- Cool the flask to 0°C in an ice bath.
- Add Sodium borohydride (NaBH₄) (5.7 g, 150 mmol) portion-wise over 30 minutes. Note: While STAB is often used, the Ti-mediated protocol allows the use of standard NaBH₄ while maintaining high diastereoselectivity for the cis-isomer [1].
- Allow the reaction to warm to room temperature and stir overnight (12 h).
- Workup:
 - Quench the reaction by carefully adding 2M NaOH (50 mL). A white precipitate of titanium oxide will form.
 - Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with diethyl ether (100 mL).
 - Concentrate the filtrate to remove THF/EtOH.
 - Extract the aqueous residue with Diethyl ether (3 x 50 mL).
 - Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
 - Crude Yield: Expect ~11–12 g of pale yellow oil.
 - Analysis: GC-MS should show a mixture of cis and trans isomers (typically 70:30 to 80:20 favoring cis) [2].

Step 2: Isolation of the (1S,2R) Enantiomer via Resolution

The crude amine contains both cis enantiomers ((1S,2R) and (1R,2S)) and trans isomers. Crystallization with a chiral acid will selectively precipitate the desired (1S,2R) diastereomeric salt.

- Salt Formation:
 - Dissolve the crude amine mixture (10 g, ~78 mmol) in Methanol (50 mL).

- In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA) (30.1 g, 78 mmol) in warm Methanol (100 mL).
- Add the hot acid solution to the amine solution with vigorous stirring.
- Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.
- Recrystallization:
 - Filter the white crystalline solid. This is the crude diastereomeric salt.^[1]
 - Recrystallize the salt from boiling Ethanol/Water (9:1). Repeat this step (typically 2-3 times) until the melting point is constant and chiral HPLC indicates >99% ee.
 - Target Salt: **(1S,2R)-N,2-dimethylcyclohexan-1-amine** · (+)-DTTA.
- Free Base Liberation:
 - Suspend the purified salt in water (50 mL) and add 2M NaOH until pH > 12.
 - Extract with Dichloromethane (3 x 30 mL).
 - Dry over MgSO₄ and carefully remove the solvent (the amine is volatile).
 - Final Purification: Distillation (bp ~155-160°C) affords the pure colorless liquid.

Quality Control & Validation

Verify the identity and purity of the synthesized compound using the following parameters.

Parameter	Specification	Method
Appearance	Colorless liquid	Visual
Purity (GC)	> 98.0%	GC-FID (DB-5 Column)
Stereochemistry	cis-isomer > 98% de	¹ H-NMR (coupling constants)
Optical Rotation	[α] _D specific value*	Polarimetry
Enantiomeric Excess	> 99% ee	Chiral HPLC (Chiralcel OD-H)

- NMR Validation: The cis-isomer is distinguished by the coupling constant of the H1 proton. In the cis isomer (axial-equatorial or equatorial-axial relationship depending on conformation), the signal for H1 typically appears as a multiplet with smaller coupling constants compared to the large axial-axial coupling (~10-12 Hz) seen in the trans isomer [3].

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Sources

- 1. ijpbs.com [ijpbs.com]

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